molecular formula C10H8BrF3O B13932836 1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone

1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone

Cat. No.: B13932836
M. Wt: 281.07 g/mol
InChI Key: QACUIXGNYMCXGU-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. One common method is the bromination of 2-methyl-3-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom may participate in halogen bonding or other interactions. The overall mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethyl)benzene
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness: 1-[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone is unique due to the combination of its bromine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O/c1-5-8(6(2)15)3-7(11)4-9(5)10(12,13)14/h3-4H,1-2H3

InChI Key

QACUIXGNYMCXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C

Origin of Product

United States

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